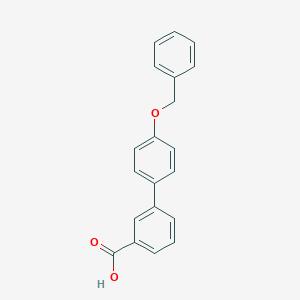

3-(4-Benzyloxyphenyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Benzyloxyphenyl)benzoic acid is a chemical compound with the molecular formula C20H16O3. It is a white crystalline powder that is soluble in organic solvents but insoluble in water.

準備方法

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-(4-Benzyloxyphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3-(4-Benzyloxyphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidizing the benzylic position.

Reduction: Lithium aluminum hydride (LiAlH4) is a strong reducing agent used for converting carboxylic acids to alcohols.

Substitution: Friedel-Crafts acylation and nitration reactions are typical for introducing substituents on the aromatic ring.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

科学的研究の応用

3-(4-Benzyloxyphenyl)benzoic acid has several applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.

Medicine: Investigated for its potential therapeutic effects and as a building block for pharmaceutical compounds.

Industry: Utilized in the development of new materials and as a precursor for various chemical products.

作用機序

The mechanism of action of 3-(4-Benzyloxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can participate in various biochemical reactions due to its functional groups. The benzyloxy and carboxylic acid groups play crucial roles in its reactivity and interactions with other molecules .

類似化合物との比較

Similar Compounds

4-Benzyloxybenzoic acid: Similar structure but lacks the additional phenyl ring.

3-Benzyloxybenzoic acid: Similar structure but with different substitution patterns on the aromatic ring.

4-Benzyloxyphenylacetic acid: Similar structure but with an acetic acid group instead of a benzoic acid group.

Uniqueness

3-(4-Benzyloxyphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

生物活性

3-(4-Benzyloxyphenyl)benzoic acid is a benzoic acid derivative notable for its diverse biological activities. This compound has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry, due to its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and potential applications.

Chemical Structure and Properties

The compound this compound features a benzene ring core with a carboxylic acid group (-COOH) and a benzyloxy substituent. Its structure can be represented as follows:

This structure contributes to its solubility and reactivity, allowing it to interact with various biological targets.

Research indicates that this compound exhibits selective agonist activity for the retinoid X receptor (RXR), which plays a crucial role in regulating gene expression related to cell differentiation, apoptosis, and metabolism. The activation of RXR may lead to downstream effects on cellular signaling pathways that are critical for maintaining cellular homeostasis.

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of this compound. Benzoic acid derivatives are known to exhibit free radical scavenging capabilities, which can mitigate oxidative stress in biological systems. This property is crucial for potential applications in preventing age-related diseases and enhancing overall cellular health .

Modulation of Protein Degradation Systems

Recent studies suggest that benzoic acid derivatives can enhance the activity of proteostasis networks, particularly the autophagy-lysosome pathway (ALP) and ubiquitin-proteasome pathway (UPP). These pathways are essential for protein degradation and recycling within cells, which is vital for maintaining cellular function and preventing the accumulation of damaged proteins associated with aging .

Case Studies and Experimental Findings

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of this compound with various biological targets. These studies indicated strong interactions with key enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

- In Vitro Studies : In vitro assays demonstrated that derivatives similar to this compound could induce significant increases in proteasomal activity without cytotoxic effects on human fibroblasts. This finding supports the compound's role as a potential modulator of cellular homeostasis .

Comparative Table of Biological Activities

特性

IUPAC Name |

3-(4-phenylmethoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c21-20(22)18-8-4-7-17(13-18)16-9-11-19(12-10-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCBOVATTIAKOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602440 |

Source

|

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167627-37-4 |

Source

|

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。